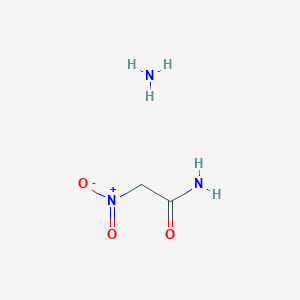

2-nitroacetamide amine

Description

2-Nitroacetamide amine refers to a class of organic compounds characterized by a nitroacetamide group (–NHCOCH2NO2) attached to an amine-containing moiety. These compounds are of significant interest in pharmaceutical chemistry, particularly as intermediates or impurities in drug synthesis. For instance, N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide is identified as a key impurity in ranitidine hydrochloride, a histamine H2-receptor antagonist used to treat gastrointestinal disorders . The nitro group enhances electron-withdrawing properties, influencing reactivity and stability, while the amine moiety enables further functionalization or participation in biochemical interactions.

Properties

IUPAC Name |

azane;2-nitroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O3.H3N/c3-2(5)1-4(6)7;/h1H2,(H2,3,5);1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLCYYRAECUNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)[N+](=O)[O-].N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-nitroacetamide amine can be synthesized through the aminolysis of methyl nitroacetate with ethylenediamine, followed by treatment with a methanolic solution of hydrochloric acid . This method involves the following steps:

Aminolysis: Methyl nitroacetate reacts with ethylenediamine to form the intermediate product.

Acid Treatment: The intermediate is then treated with a methanolic solution of hydrochloric acid to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-nitroacetamide amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives where the nitro group is converted to an amine group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-nitroacetamide amine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-nitroacetamide amine involves its reactivity due to the presence of both nitro and amide groups. The nitro group can undergo reduction to form reactive intermediates, while the amide group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical reactions and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-nitroacetamide amine and related acetamide/amine derivatives are summarized below:

Structural and Functional Comparison

Key Research Findings

- Reactivity and Stability: The nitro group in this compound confers greater electron-withdrawing effects compared to cyano (–CN) or phenyl substituents, enhancing stability but reducing nucleophilicity. This property is critical in pharmaceutical contexts, where impurities like ranitidine complex nitroacetamide must be controlled .

- Synthetic Challenges: Cyanoacetamides (e.g., 2-aminocyanoacetamide) are synthesized via cyanoacetylation, enabling versatile functionalization, whereas nitroacetamides often require nitration or multi-step coupling, as seen in ranitidine-related compounds .

- Biological Activity : Amine-linked acetamides with aromatic or heterocyclic groups (e.g., dichlorophenyl or pyridine moieties) exhibit enhanced bioactivity, positioning them as candidates for antiviral or anticancer therapies .

Biological Activity

2-Nitroacetamide amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Nitro Compounds

Nitro compounds, including this compound, are characterized by the presence of the nitro group (-NO₂), which influences their reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects such as antimicrobial, anti-inflammatory, and anticancer activities .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction Pathways : The nitro group can be reduced enzymatically to form amines, which can then interact with nucleophilic sites in proteins, leading to inhibition of enzymatic activity. This reduction is crucial for the activation of many nitro-containing drugs .

- Formation of Reactive Intermediates : Upon reduction, nitro compounds generate reactive species such as nitroso and hydroxylamine derivatives that can bind covalently to DNA and proteins, resulting in cellular damage or apoptosis .

- Modulation of Signaling Pathways : Nitro compounds can influence cellular signaling pathways by modifying protein functions. For instance, nitrated fatty acids derived from nitro compounds have been shown to interact with inflammatory mediators, enhancing their pharmacodynamic properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Nitro compounds like metronidazole are well-documented for their effectiveness against a range of pathogens through mechanisms involving the formation of toxic intermediates that damage microbial DNA .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Reduction to toxic intermediates |

| Metronidazole | Antimicrobial | DNA binding via reduced forms |

| Chloramphenicol | Antimicrobial | Inhibition of protein synthesis |

Anti-Inflammatory Activity

Nitro-containing compounds have been associated with anti-inflammatory effects. For instance, certain nitro fatty acids have shown cytoprotective properties by modulating inflammatory responses through the inhibition of nuclear factor kappa B (NF-kB) . Studies suggest that this compound may similarly affect inflammatory pathways by influencing cytokine production and enzyme activities related to inflammation.

Anticancer Potential

The anticancer properties of nitro compounds are also noteworthy. Research has demonstrated that certain nitro derivatives can induce apoptosis in cancer cells through oxidative stress mechanisms and DNA damage . The ability of this compound to act as a prodrug suggests its potential as an anticancer agent pending further investigation.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various nitroacetamides, including this compound. For example:

- A study highlighted the synthesis of several nitro derivatives and their subsequent evaluation for antimicrobial activity against various bacterial strains. The findings indicated that modifications in the nitro group significantly impact the efficacy against specific pathogens .

- Another research effort focused on the anti-inflammatory properties of nitrated compounds, revealing that structural modifications could enhance their inhibitory effects on pro-inflammatory cytokines like IL-6 and TNF-α .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.